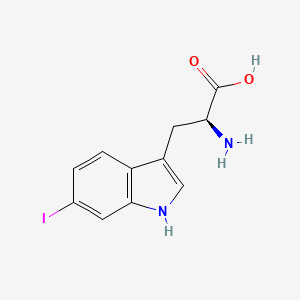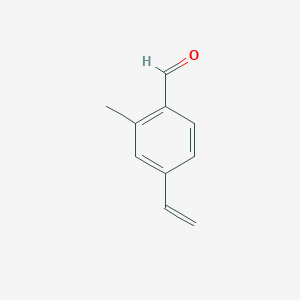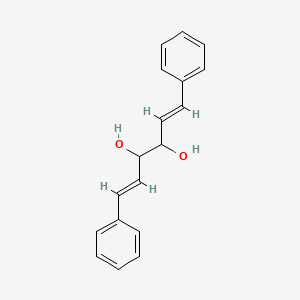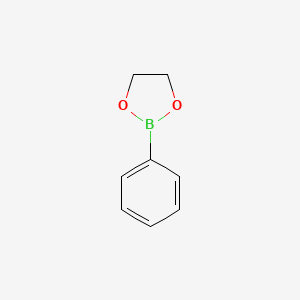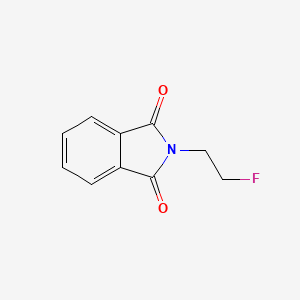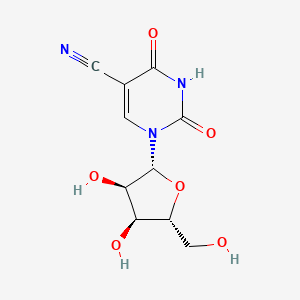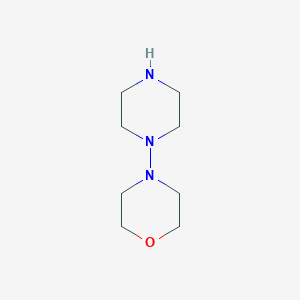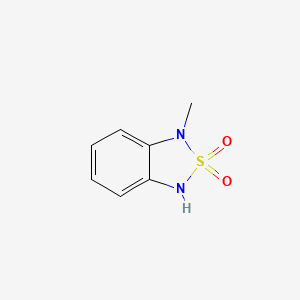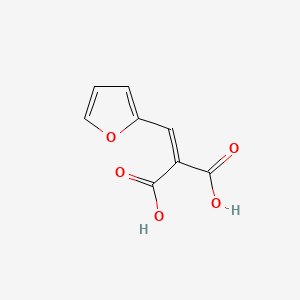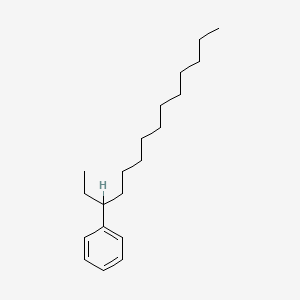
3-Phenyltetradecane
Vue d'ensemble
Description
3-Phenyltetradecane is a chemical compound with the molecular formula C20H34 . It is also known as Benzene, tetradecyl- . The molecular weight of 3-Phenyltetradecane is 274.48 .
Molecular Structure Analysis
The molecular structure of 3-Phenyltetradecane consists of a phenyl group attached to a tetradecane chain . The InChI representation of the molecule isInChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3 . Physical And Chemical Properties Analysis
3-Phenyltetradecane has a melting point of -3 °C and a boiling point of 193-194 °C (at 12 Torr). It has a predicted density of 0.854±0.06 g/cm3 .Applications De Recherche Scientifique
Interfacial Tension in Enhanced Oil Recovery
3-Phenyltetradecane, particularly its sulfonate forms, has been studied extensively for applications in enhanced oil recovery. Research shows that different isomers of phenyltetradecane sulfonates, including the 3-phenyltetradecane sulfonate (3-PTDS), exhibit varying abilities to reduce interfacial tensions, which is a crucial mechanism in surfactant flooding for oil recovery. For example, 3-PTDS was found to either increase or not change interfacial tensions when fatty acids were added to the oil phase, indicating its specific interaction behavior in surfactant systems (Zhang, Yan, Qi, Luan, Qiao, & Li, 2005).
Interaction with DNA
3-Phenyltetradecane derivatives have been utilized in studying interactions with DNA. For instance, the study of sodium phenylalkane sulphonates, including 3-phenyltetradecane, revealed insights into the tension behavior of anionic surfactant systems in DNA studies. This research is important for designing practical formulations used in surfactant flooding systems, which can have broader applications in biotechnology and medicinal chemistry (Ibrahim, 2007).
Biomedical Applications
Although specific studies directly involving 3-Phenyltetradecane in biomedical applications are limited, the structural characteristics of phenyltetradecane and its derivatives suggest potential in areas like drug delivery and bioimaging. For instance, studies on related phenyl compounds have shown applications in anticancer research, drug development, and understanding of complex biological processes (Safe, Papineni, & Chintharlapalli, 2008).
Safety and Hazards
When handling 3-Phenyltetradecane, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of any spill or leak .
Propriétés
IUPAC Name |
tetradecan-3-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOABSZOHZMWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875287 | |
| Record name | BENZENE, (1-ETHYLDODECYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4534-58-1 | |
| Record name | Benzene, (1-ethyldodecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-ETHYLDODECYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



